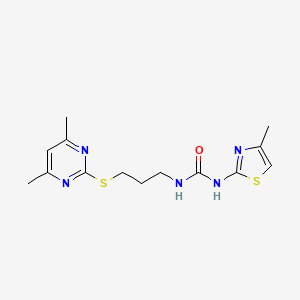

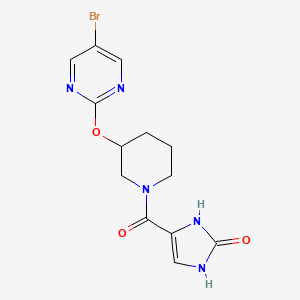

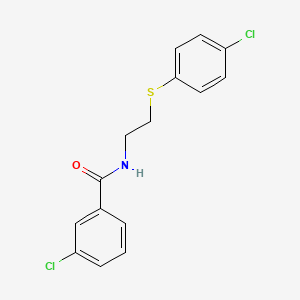

![molecular formula C12H14ClNO B2669944 Spiro[chromene-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-01-8](/img/structure/B2669944.png)

Spiro[chromene-2,3'-pyrrolidine] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . Pyrrolidine, a five-membered nitrogen-containing ring, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Multi-component reactions assemble complex molecules in a highly effective way . For instance, acceleration of a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The inherent rigidity of spirocyclic compounds leads to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .Scientific Research Applications

Organocatalytic Synthesis

Spiro[pyrrolidin-3,3'-oxindole] derivatives, related to Spiro[chromene-2,3'-pyrrolidine] hydrochloride, have been synthesized using an enantioselective organocatalytic approach. This method produces high enantiopurity and structural diversity, offering a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Synthesis in Alkaloid Production

Spiro[pyrrolidine-3,3'-oxindole] ring system is central to many alkaloids with significant biological activity. Various synthesis strategies for this ring system have been explored, particularly in the context of synthesizing oxindole alkaloids (Marti & Carreira, 2003).

Chromenopyrrole Derivative Synthesis

Spiro[pyrrole-3,2′-3(2H)-benzofuranones] derivatives, similar to this compound, have been synthesized through [4+2] cycloaddition. This synthesis yields tetrasubstituted pyrroles or chromenopyrroles, with their regio- and stereochemistry confirmed by spectroscopic or X-ray analysis (Vebrel et al., 1998).

Asymmetric Synthesis of Spirooxindoles

The asymmetric synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds, relevant to this compound, is challenging due to multiple chiral centers. A developed organocatalytic asymmetric cascade aza-Michael/Michael addition facilitates the synthesis of complex spirooxindoles (Zhao & Du, 2015).

1,3-Dipolar Cycloaddition for Library Synthesis

A combinatorial library of spiro[pyrrolidine-2,3'-oxindoles] was created using 1,3-dipolar cycloaddition, demonstrating the versatility of this synthesis method in creating diverse chemical libraries (Fokas et al., 1998).

Graphene Oxide Catalysis

Graphene Oxide (GO) has been used to catalyze the synthesis of fused chromeno spiro pyrrolidine oxindoles. This method is green and efficient, producing yields ranging from good to excellent (Singh et al., 2022).

Antibacterial and Antifungal Applications

Spiro[pyrrolidin-2,3'-oxindoles] have been synthesized and tested for antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds showed good activities comparable to established standard drugs (Haddad et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . This field is still an active research area of organic chemistry and will be useful in creating new therapeutic agents .

properties

IUPAC Name |

spiro[chromene-2,3'-pyrrolidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHIYHLNVHHFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C=CC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

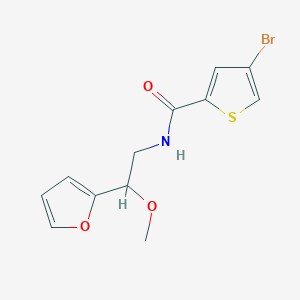

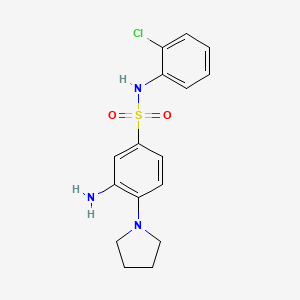

![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)

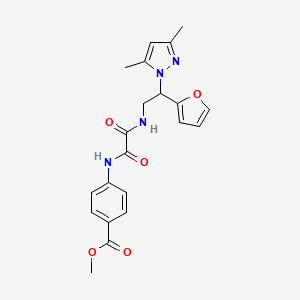

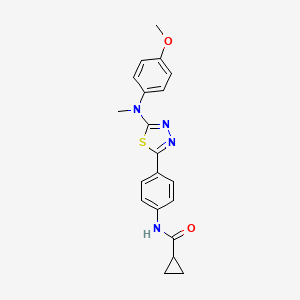

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)

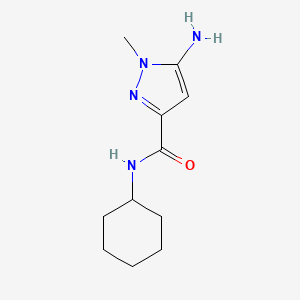

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)

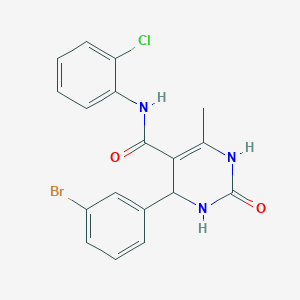

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)